

N-Acetylneuraminic Acid-13C16, d3 certificate of analysis

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Compound of Interest

Compound Name: **N-Acetylneuraminic Acid-13C16, d3**

Cat. No.: **B12408032**

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An In-depth Technical Guide to **N-Acetylneuraminic Acid-13C16, d3**

Certificate of Analysis (Representative)

This section provides typical quality control specifications for **N-Acetylneuraminic Acid-13C16, d3**. As a stable isotope-labeled internal standard, it is crucial for accurate quantification in mass spectrometry-based analyses.

Data Presentation

| Parameter | Specification |
|-----------------------|--|
| Appearance | White to off-white solid |
| Molecular Formula | $^{13}\text{C}_{11}\text{H}_{16}\text{D}_3\text{NO}_9$ |
| Molecular Weight | 326.28 g/mol |
| Chemical Purity (NMR) | $\geq 98\%$ |
| Isotopic Purity | ≥ 99 atom % ^{13}C ; ≥ 99 atom % D |
| Solubility | Soluble in water |
| Storage Conditions | -20°C, protect from light and moisture |

Experimental Protocols

Detailed methodologies for key experiments involving N-Acetylneuraminic Acid are provided below. These protocols are fundamental for researchers in glycobiology and drug development.

Analysis of Sialic Acids by High-Performance Liquid Chromatography (HPLC)

This protocol describes the release, derivatization, and quantification of sialic acids from glycoproteins.

I. Release of Sialic Acids:

- To approximately 200 µg of a glycoprotein sample, add 2 M acetic acid.
- Incubate the mixture at 80°C for 2 hours to hydrolyze the glycosidic linkages and release the sialic acids.
- Centrifuge the sample to pellet any precipitate.
- Carefully transfer the supernatant containing the released sialic acids to a new tube.

II. Derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB):

- Prepare a DMB labeling solution containing DMB, 2-mercaptoethanol, and sodium hydrosulfite in water and glacial acetic acid.
- Add the DMB labeling solution to the dried sialic acid sample.
- Incubate the reaction mixture in the dark at 50°C for 2-3 hours to form fluorescent derivatives.

III. HPLC Analysis:

- Column: Use a C18 reversed-phase column (e.g., 250 mm length, 4.6 mm diameter).
- Mobile Phase: An isocratic mobile phase can be used, for example, a mixture of acetonitrile and an aqueous buffer like ammonium acetate at a specific pH. Alternatively, a gradient

elution can be employed for more complex samples.[1]

- Flow Rate: Maintain a constant flow rate, for example, 1 mL/min.[1]
- Detection: Use a fluorescence detector with excitation and emission wavelengths appropriate for the DMB label (e.g., 373 nm excitation and 448 nm emission).[1]
- Quantification: Generate a standard curve using known concentrations of derivatized N-Acetylneuraminic Acid standards. The concentration of sialic acid in the sample can be determined by comparing its peak area to the standard curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Sialic Acid Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of sialic acids and for studying their interactions with other molecules.

I. Sample Preparation:

- Dissolve the N-Acetylneuraminic Acid sample in deuterium oxide (D_2O).
- Adjust the pD (the equivalent of pH in D_2O) of the sample as required for the specific experiment, as chemical shifts can be pD-dependent.
- Transfer the solution to an appropriate NMR tube.

II. NMR Data Acquisition:

- Acquire one-dimensional (1D) 1H and ^{13}C NMR spectra.
- For more detailed structural information, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
- Typical 1H NMR spectra of N-Acetylneuraminic acid will show characteristic signals for the protons at the C-3 position, which can be used to distinguish between the α and β anomers. [2]

III. Data Analysis:

- Process the acquired NMR data using appropriate software.
- Assign the signals in the spectra to the corresponding nuclei in the N-Acetylneuraminic Acid molecule.
- The use of ¹³C-labeled N-Acetylneuraminic acid can significantly enhance the signal intensity of the labeled carbons, facilitating the detection of minor forms and the measurement of coupling constants.[3][4]

Signaling Pathways and Workflows

N-Acetylneuraminic Acid (Neu5Ac) Biosynthesis Pathway

The biosynthesis of Neu5Ac is a critical metabolic pathway in mammalian cells, starting from UDP-N-acetylglucosamine.[5]

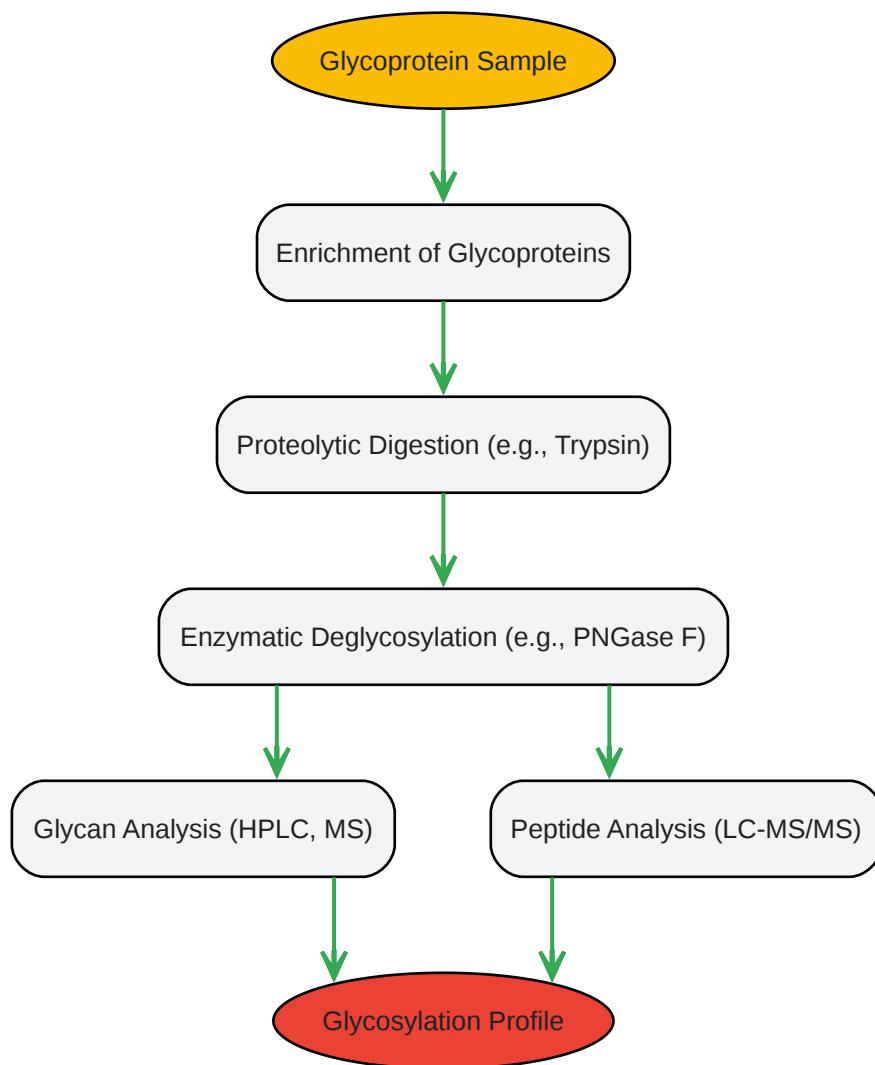


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Caption: The metabolic pathway for the biosynthesis of N-Acetylneuraminic acid (Neu5Ac).

Experimental Workflow for Glycoprotein Analysis

This workflow outlines the steps for analyzing the glycosylation of a protein, including the identification of sialic acids.



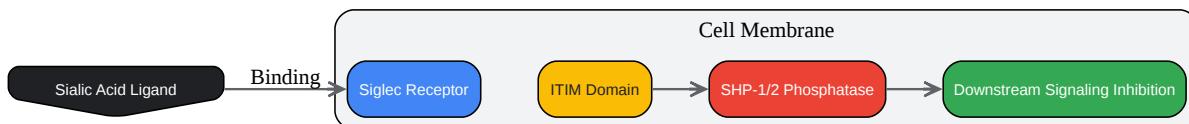
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Caption: A general experimental workflow for the analysis of protein glycosylation.

Simplified Siglec Signaling Pathway

Sialic acids on the cell surface can interact with Siglecs (sialic acid-binding immunoglobulin-like lectins), which are important receptors in the immune system that modulate cellular signaling.

[6]



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Caption: A simplified representation of inhibitory signaling through a Siglec receptor.

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